Mao-B-IN-32

MAO-B inhibitor IC50 halogenated flavone

Standard MAO-B inhibitors cause irreversible enzyme inactivation, confounding recovery kinetics studies. Mao-B-IN-32 (compound 9f) offers a reversible, competitive mechanism for accurate neurochemical research. - **Potency**: IC50 = 16 nM (MAO-B) - **Selectivity**: 81-fold vs. MAO-A (IC50 = 1,300 nM) - **Safety**: Low cytotoxicity (GI50 > 20 µM) - **Application**: Lead compound, SAR benchmark, or control for isoform deconvolution in dopamine metabolism assays. Supplied as a research-grade halogenated flavone derivative. Available for immediate shipment.

Molecular Formula C20H19FO4
Molecular Weight 342.4 g/mol
Cat. No. B12384354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-32
Molecular FormulaC20H19FO4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3F)OC
InChIInChI=1S/C20H19FO4/c1-12(2)11-24-14-6-4-13(5-7-14)18-10-17(22)20-16(21)8-15(23-3)9-19(20)25-18/h4-10,12H,11H2,1-3H3
InChIKeyANOBFYGZABHATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mao-B-IN-32: High-Potency MAO-B Inhibitor


Mao-B-IN-32 (compound 9f) is a halogenated flavone derivative designed as a selective, competitive, and reversible inhibitor of monoamine oxidase-B (MAO-B) [1]. It was identified from a rationally designed series of 36 halogenated flavonoids, which were systematically evaluated for their MAO-A and MAO-B inhibitory activities [1]. This compound is intended strictly for research use in neuroscience and drug discovery applications .

Reversible MAO-B inhibition study fit
Halogenated flavone scaffold for SAR workflows
MAO isoform selectivity profiling context

Mao-B-IN-32: Differentiation from Generic Inhibitors


Generic substitution is inappropriate for Mao-B-IN-32 due to its specific structural and biological profile. While several compounds in its chemical series share the halogenated flavone core, Mao-B-IN-32 (5-fluoro-7-methoxy substitution) demonstrates quantifiably superior MAO-B inhibitory potency compared to its closest structural analogs (e.g., compound 10a-c) [1]. Furthermore, it differs fundamentally from clinical MAO-B inhibitors (selegiline, rasagiline) in its reversible mechanism of action, which avoids the irreversible inactivation of the enzyme [2]. Interchanging Mao-B-IN-32 with a related analog or a different chemotype would alter the experimental parameters of potency, selectivity, and enzyme recovery kinetics, potentially confounding research results .

Structural analog mismatch
Substitution pattern variations (e.g., 10a–c) may shift potency and selectivity profiles, altering experimental readouts.
Irreversible inhibitor incompatibility
Clinical irreversible inhibitors (selegiline, rasagiline) prevent enzyme recovery after washout, incompatible with acute time-course studies.
Isoform selectivity context differs
MAO-A off-target profile differs from tools like MAO-B-IN-33, potentially confounding phenotypic interpretation.

Mao-B-IN-32: Evidence of Differentiated Inhibition


MAO-B Potency vs. In-Series Analog

Mao-B-IN-32 (compound 9f) exhibits a quantifiably higher MAO-B inhibitory potency than its close structural analog, compound 10a. The 5-fluoro-7-methoxy substitution pattern of Mao-B-IN-32 results in a significantly lower IC50 value compared to the 7-chloro substitution pattern of compound 10a [1].

MAO-B IC50
Reported
16 nM vs 74 nM
4.6× difference
Supports assay concentration selection context
Recombinant human MAO-B, fluorometric assay
MAO-B inhibitor IC50 halogenated flavone Parkinson's disease

MAO-A Selectivity vs. MAO-B-IN-33

Mao-B-IN-32 demonstrates a distinct isoform selectivity profile compared to another research-grade MAO-B inhibitor, MAO-B-IN-33. While both are selective for MAO-B over MAO-A, Mao-B-IN-32 displays a lower absolute potency against the MAO-A isoform, indicating a tighter binding selectivity window for the MAO-B target [1].

MAO-A Selectivity
Reported
IC50 1300 nM (ratio 81) vs 26,805 nM (ratio 1,276)
20.6× lower MAO-A IC50
Supports isoform selectivity profiling review
Recombinant MAO-A/B, selectivity ratio context
MAO-A selectivity MAO-B inhibitor neurodegeneration target engagement

Cytotoxicity Profile vs. MAO-B-IN-31

Mao-B-IN-32 demonstrates a favorable in vitro safety profile with low cytotoxicity in human cell lines, a crucial differentiator from some neurotoxic irreversible inhibitors. Its growth inhibition (GI50) values are substantially higher than its functional MAO-B inhibitory IC50, indicating a wide therapeutic window in cellular models [1].

Cell Viability (GI50)
Data to verify
10.2 μM HEK293 GI50
Reported cell-viability endpoint context may support assay design
72 h MTT assay; comparator data unavailable
cytotoxicity HEK293 MDA-MB-231 SH-SY5Y drug safety

Reversible Mechanism vs. Irreversible Inhibitors

Unlike clinically used MAO-B inhibitors such as selegiline and rasagiline, which are irreversible 'suicide' inhibitors, Mao-B-IN-32 acts through a competitive and reversible mechanism [1]. This is a fundamental mechanistic differentiator that dictates enzyme recovery kinetics after compound washout.

Inhibition Mechanism
Class-level inference
Competitive, reversible vs Irreversible
Supports washout and enzyme recovery study design
Determined by Lineweaver-Burk analysis
reversible inhibitor competitive inhibition MAO-B enzyme kinetics

Mao-B-IN-32: Research Applications in Neuroscience


Lead Optimization: Reversible MAO-B Inhibitors

Mao-B-IN-32 serves as an optimal lead compound or reference standard for medicinal chemistry programs targeting reversible MAO-B inhibition. Its high potency (IC50 = 16 nM) combined with a defined selectivity profile (81-fold over MAO-A) and a reversible mechanism provides a validated benchmark for structure-activity relationship (SAR) studies and scaffold optimization efforts [1].

Mechanistic Studies of MAO-B Modulation

The reversible, competitive mechanism of Mao-B-IN-32 makes it a superior tool for investigating the acute effects of MAO-B inhibition on dopamine metabolism in cellular models (e.g., SH-SY5Y neuroblastoma cells). Its low cytotoxicity (GI50 > 20 μM) [1] permits extended incubation periods without inducing cell death, allowing for the study of downstream effects on neurotransmitter levels and oxidative stress.

MAO-A Selectivity Profiling Control

Due to its moderate selectivity ratio (81-fold) and its measurable potency against MAO-A (IC50 = 1300 nM) [1], Mao-B-IN-32 is well-suited as a control compound in assays designed to dissect the relative contributions of MAO-A and MAO-B isoforms to overall monoamine metabolism. Its dual-isoform activity profile, when compared with highly selective inhibitors like MAO-B-IN-33, allows for precise target deconvolution in complex biological systems.

Application
Selection Property
Validation Focus
SAR & medicinal chemistry studies
Reversible inhibition and selectivity profile
Structure-activity relationship benchmarking
Acute MAO-B modulation assays
Competitive, reversible binding kinetics
Dopamine metabolism endpoint monitoring
MAO isoform deconvolution studies
Measurable MAO-A inhibitory activity
Isoform contribution verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mao-B-IN-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.